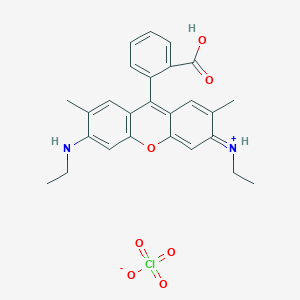
Rhodamine 19-Perchlorat
Übersicht
Beschreibung
Rhodamine 19 perchlorate is a synthetic dye belonging to the rhodamine family, known for its high molar extinction coefficient and fluorescence properties. It is commonly used in various scientific applications, including diagnostic assays, manufacturing, hematology, and histology .
Wissenschaftliche Forschungsanwendungen
Rhodamine 19 perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and pathogens.
Industry: Applied in the manufacturing of fluorescent materials and dyes for various industrial purposes
Wirkmechanismus
Target of Action
Rhodamine 19 perchlorate is primarily used as a test molecule in the field of biochemistry. It has been utilized to identify small molecule inhibitors of the PDGFR (platelet-derived growth factor receptor β)/ERK (extracellular signal-regulated kinase) pathway . The PDGFR/ERK pathway plays a crucial role in cell proliferation and differentiation, making it a significant target in various biological studies.
Mode of Action
This interaction allows it to act as a probe in high-throughput screening processes, helping to identify potential inhibitors of this pathway .
Biochemical Pathways
Rhodamine 19 perchlorate is involved in the PDGFR/ERK pathway. This pathway is critical in cellular processes such as cell growth, proliferation, and differentiation. By interacting with this pathway, Rhodamine 19 perchlorate can influence these cellular processes .
Result of Action
The primary result of Rhodamine 19 perchlorate’s action is its ability to identify potential inhibitors of the PDGFR/ERK pathway. This makes it a valuable tool in biochemical research, particularly in the study of cell proliferation and differentiation .
Biochemische Analyse
Biochemical Properties
Rhodamine 19 perchlorate plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been used to identify inhibitors of the PDGFRβ/ERK pathway, indicating its interaction with these proteins . The compound’s fluorescence properties make it an excellent tool for visualizing and tracking biochemical processes. Rhodamine 19 perchlorate interacts with enzymes and proteins through non-covalent binding, which allows it to be used in high-throughput screening assays to monitor gene expression changes .
Cellular Effects
Rhodamine 19 perchlorate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in photodynamic therapy (PDT) to selectively destroy cancer cells without harming normal cells . The compound’s ability to generate reactive oxygen species (ROS) upon light activation makes it effective in targeting and killing cancer cells . Additionally, Rhodamine 19 perchlorate can inhibit ATPase activity in yeast mitochondria, affecting cellular energy metabolism .
Molecular Mechanism
At the molecular level, Rhodamine 19 perchlorate exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For example, it has been used to identify small molecule inhibitors of the PDGFRβ/ERK pathway, suggesting that it can modulate this signaling pathway . The compound’s fluorescence properties also allow it to be used as a probe to study molecular interactions and changes in gene expression . Additionally, Rhodamine 19 perchlorate can generate ROS upon light activation, leading to cellular damage and apoptosis in targeted cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rhodamine 19 perchlorate can change over time. The compound is relatively stable at room temperature, but its fluorescence properties can degrade with prolonged exposure to light . In in vitro studies, Rhodamine 19 perchlorate has shown consistent effects on cellular function over short-term experiments.
Dosage Effects in Animal Models
The effects of Rhodamine 19 perchlorate vary with different dosages in animal models. At lower doses, the compound can effectively target and kill cancer cells without causing significant toxicity to normal cells . At higher doses, Rhodamine 19 perchlorate may exhibit toxic effects, including oxidative stress and cellular damage . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Rhodamine 19 perchlorate is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound’s ability to inhibit ATPase activity in yeast mitochondria suggests its involvement in cellular energy metabolism . Additionally, Rhodamine 19 perchlorate’s role in generating ROS upon light activation indicates its participation in oxidative stress pathways .
Transport and Distribution
Within cells and tissues, Rhodamine 19 perchlorate is transported and distributed through interactions with transporters and binding proteins. The compound’s fluorescence properties allow it to be tracked and visualized in various cellular compartments . Rhodamine 19 perchlorate can accumulate in specific tissues, making it useful for targeted imaging and therapeutic applications .
Subcellular Localization
Rhodamine 19 perchlorate’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism . Additionally, Rhodamine 19 perchlorate’s fluorescence properties enable it to be used as a probe to study subcellular localization and dynamics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodamine 19 perchlorate can be synthesized through a multi-step process involving the condensation of 3-ethylamino-6-ethylimino-2,7-dimethyl-3H-xanthen-9-yl)-benzoic acid with perchloric acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of Rhodamine 19 perchlorate involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to maintain the dye content at approximately 95% .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodamine 19 perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s fluorescence properties, making it useful in various analytical applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the dye, while substitution can produce various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Rhodamine B: Another member of the rhodamine family, known for its use in dye lasers and as a tracer dye.
Rhodamine 6G: Widely used in fluorescence microscopy and as a laser dye.
Rhodamine 123: Employed in cell biology for staining mitochondria and as a substrate for efflux transporters.
Uniqueness of Rhodamine 19 Perchlorate: Rhodamine 19 perchlorate is unique due to its high molar extinction coefficient and specific fluorescence properties, making it particularly suitable for high-sensitivity applications in various scientific fields. Its ability to interact with specific molecular targets and pathways further enhances its utility in research and industrial applications .
Eigenschaften
IUPAC Name |
[9-(2-carboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3.ClHO4/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23;2-1(3,4)5/h7-14,27H,5-6H2,1-4H3,(H,29,30);(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJTXSZPMAXPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886502 | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62669-66-3 | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Rhodamine 19 Perchlorate interact with titanium dioxide (TiO2) in DSSCs, and what are the downstream effects?
A: Rhodamine 19 Perchlorate functions as a dye in DSSCs, absorbing light to generate electricity. It interacts with TiO2 by anchoring itself to the surface of the TiO2 electrode. [] While the specific binding mode is not fully detailed in the provided research, it is suggested that Rhodamine 19 Perchlorate might interact with TiO2 through its carboxyl group. Upon light absorption, the dye injects electrons into the conduction band of TiO2, contributing to the photocurrent generation. []
Q2: Can the performance of Rhodamine 19 Perchlorate in DSSCs be improved, and if so, how?
A: Yes, research indicates that the efficiency of Rhodamine 19 Perchlorate in DSSCs can be improved through co-sensitization with other dyes, such as N3 dye. [] This approach leverages the complementary absorption spectra and potentially different anchoring sites of the two dyes on the TiO2 surface, leading to:
- Enhanced Light Harvesting: Broader absorption range across the solar spectrum. []
- Reduced Dye Aggregation: Utilizing different anchoring sites on the TiO2 can minimize dye aggregation, which can hinder electron injection. []
- Improved Device Efficiency: Co-sensitized devices exhibited a significant improvement in power conversion efficiency compared to devices using only Rhodamine 19 Perchlorate. []
Q3: What is the reported power conversion efficiency of Rhodamine 19 Perchlorate compared to other dyes in DSSCs?
A3: While Rhodamine 19 Perchlorate shows promise as a sensitizer in DSSCs, its individual performance is lower than some other dyes. Research indicates the following power conversion efficiencies:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


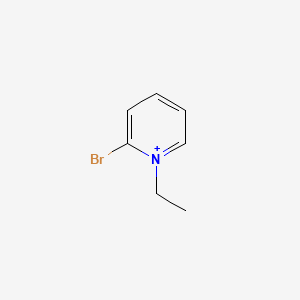
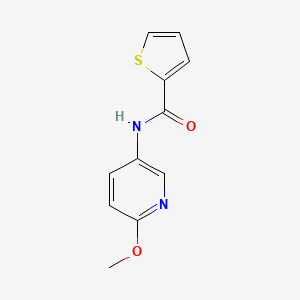
![N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1224004.png)
![1-(2-Fluorophenyl)-3-[2-(1-piperidinyl)phenyl]urea](/img/structure/B1224007.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea](/img/structure/B1224008.png)
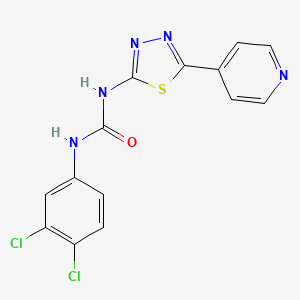
![ETHYL 5-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-2-[(PHENYLSULFANYL)METHYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B1224017.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1224018.png)
![2-(3-Chlorophenyl)-9-[4-(2-pyrazinyl)-1-piperazinyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1224020.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1224021.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B1224023.png)
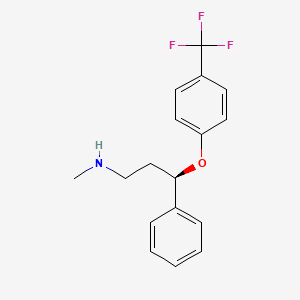

![BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE](/img/structure/B1224027.png)
